
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with an oxathiastanninan ring, which includes tin, sulfur, and oxygen atoms, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one typically involves the reaction of dibutyltin oxide with a suitable sulfur-containing ligand under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then heated to facilitate the formation of the oxathiastanninan ring. The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis. The process would include the use of larger reaction vessels, automated control of reaction conditions, and efficient purification methods to ensure high yield and purity. Safety measures are crucial due to the involvement of organotin compounds, which can be toxic.
化学反応の分析
Types of Reactions
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of tin.
Reduction: Reduction reactions can convert the compound into lower oxidation states of tin.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and sulfoxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one is used as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions, including polymerization and cross-coupling reactions.
Biology
The compound has potential applications in biology due to its ability to interact with biological molecules. It is studied for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine
In medicine, research is focused on the compound’s potential as an anticancer agent. Its ability to interfere with cellular processes makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the production of specialized coatings and materials. Its unique properties make it suitable for applications requiring high durability and resistance to environmental factors.
作用機序
The mechanism of action of (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one involves its interaction with cellular components. The compound targets specific enzymes and proteins, disrupting their normal function. This leads to the inhibition of cellular processes, which can be beneficial in applications such as antimicrobial and anticancer treatments. The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to metal ions and form stable complexes plays a crucial role.
特性
CAS番号 |
561066-66-8 |
|---|---|
分子式 |
C13H27NO2SSn |
分子量 |
380.1 g/mol |
IUPAC名 |
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one |
InChI |
InChI=1S/C5H11NO2S.2C4H9.Sn/c1-5(2,9)3(6)4(7)8;2*1-3-4-2;/h3,9H,6H2,1-2H3,(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2/t3-;;;/m0.../s1 |
InChIキー |
SLJPJEYRRNSGER-LHWPGRLPSA-L |
異性体SMILES |
CCCC[Sn]1(OC(=O)[C@@H](C(S1)(C)C)N)CCCC |
正規SMILES |
CCCC[Sn]1(OC(=O)C(C(S1)(C)C)N)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



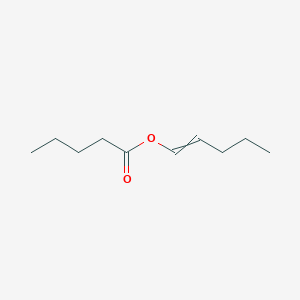
![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
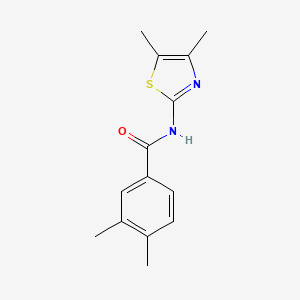
silane](/img/structure/B14230231.png)
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
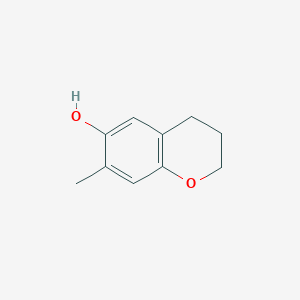
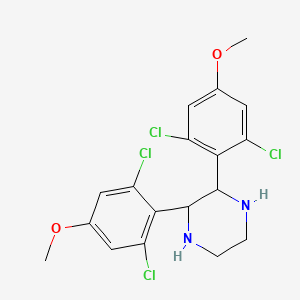

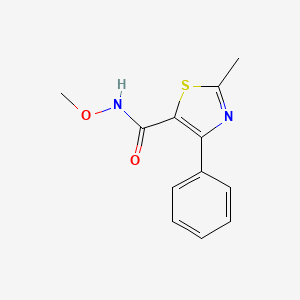

![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
